Ranatachykinin A

描述

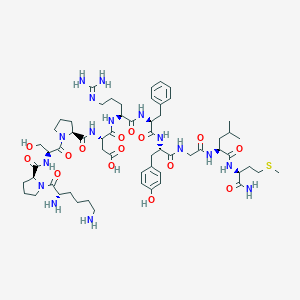

Ranatachykinin A is a bioactive peptide isolated from the brain and intestine of the frog species Rana catesbeiana . It belongs to the tachykinin family, which is known for its role in neurotransmission and modulation of smooth muscle activity . The compound exhibits significant biological activity, particularly in the contraction of smooth muscles in the gastrointestinal tract .

准备方法

Synthetic Routes and Reaction Conditions: Ranatachykinin A can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .

化学反应分析

Types of Reactions: Ranatachykinin A undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide under oxidative conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Biological Functions

Ranatachykinin A exhibits several biological activities that are crucial for understanding its applications:

- Neurotransmission : As a tachykinin, this compound plays a significant role in neurotransmission. It binds to tachykinin receptors, particularly the NK1 receptor, which is involved in mediating pain, inflammation, and other physiological responses .

- Smooth Muscle Contraction : Studies have shown that this compound induces contraction in smooth muscle tissues, such as those found in the gastrointestinal tract. This effect is mediated through specific receptor interactions that trigger intracellular calcium elevation .

Pharmacological Properties

The pharmacological profile of this compound highlights its potential therapeutic applications:

- Pain Modulation : Research indicates that this compound may enhance pain sensitivity by acting on pain pathways. Its ability to elevate intracellular calcium levels in neuronal cells suggests a mechanism for pain facilitation .

- Antimicrobial Activity : Preliminary studies suggest that peptides related to tachykinins, including this compound, may possess antimicrobial properties against certain pathogens, although further investigations are needed to confirm these effects .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Calcium Mobilization Studies : In a study conducted on Chinese hamster ovary cells transfected with the bullfrog substance P receptor, it was found that this compound elicited significant elevations in intracellular calcium levels. The potency of this compound was comparable to that of substance P, indicating its strong interaction with tachykinin receptors .

- Comparative Potency Analysis : Research comparing various tachykinins demonstrated that this compound exhibited 10-60% of the potency of bufokinin, another tachykinin peptide. This study utilized isolated intestinal segments to assess contractile responses and binding affinities .

- Structure-Activity Relationship Studies : Quantitative structure-activity relationship analyses have been performed to understand how modifications in this compound's amino acid sequence affect its biological activity. These studies provide insights into optimizing peptide design for enhanced therapeutic efficacy .

Data Tables

The following table summarizes key research findings related to the pharmacological effects of this compound:

作用机制

Ranatachykinin A exerts its effects by binding to tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C (PLC) and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in smooth muscle contraction . The peptide’s action is primarily mediated through G-protein coupled receptor (GPCR) pathways .

相似化合物的比较

Substance P: Another member of the tachykinin family, known for its role in pain transmission and inflammation.

Neurokinin A: Similar to Ranatachykinin A, it also binds to tachykinin receptors and modulates smooth muscle activity.

Neurokinin B: Involved in the regulation of reproductive functions and stress responses.

Uniqueness of this compound: this compound is unique due to its specific sequence and origin from the frog Rana catesbeiana. Its distinct biological activity in the gastrointestinal tract sets it apart from other tachykinins, making it a valuable tool for studying smooth muscle physiology and potential therapeutic applications .

生物活性

Ranatachykinin A is a member of the tachykinin family, a group of neuropeptides known for their diverse biological activities. This compound is particularly notable for its role in various physiological processes, including gastrointestinal motility, pain modulation, and neurogenic inflammation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is derived from the skin secretions of certain amphibians, particularly the giant leaf frog (Phyllomedusa bicolor). It shares structural similarities with other tachykinins such as substance P and neurokinin A, which interact with tachykinin receptors (NK1, NK2, and NK3). Its amino acid sequence contributes to its binding affinity and biological activity.

1. Gastrointestinal Motility

This compound has been shown to stimulate contractions in gastrointestinal smooth muscle. Research indicates that it acts through NK1-like receptors to enhance intestinal motility in amphibian models. In a study involving isolated segments of toad intestine, this compound demonstrated significant contractile activity comparable to that of bufokinin, another potent tachykinin .

| Compound | Contractile Activity (%) | Receptor Type |

|---|---|---|

| This compound | 60% | NK1-like |

| Bufokinin | 100% | NK1-like |

| Physalaemin | 50% | NK1-like |

2. Pain Modulation

This compound exhibits analgesic properties through its interaction with central nervous system pathways. In rodent models, it has been observed to modulate pain perception by influencing the release of neurotransmitters involved in pain signaling. This effect is mediated by its action on tachykinin receptors in the spinal cord .

3. Neurogenic Inflammation

The compound plays a role in neurogenic inflammation, which is characterized by the release of pro-inflammatory mediators from sensory neurons. This compound has been implicated in increasing vascular permeability and promoting edema in inflamed tissues. This activity is particularly relevant in conditions such as asthma and allergic responses .

This compound interacts primarily with NK1 receptors, leading to a cascade of intracellular signaling events that promote smooth muscle contraction and neurotransmitter release. The binding affinity and efficacy of this compound have been quantitatively assessed using structure-activity relationship (SAR) analyses, which highlight the importance of specific amino acid residues in determining its biological potency .

Case Study 1: Gastrointestinal Effects

In a controlled experiment involving Bufo marinus (cane toad), researchers administered varying doses of this compound to assess its effects on intestinal motility. Results indicated a dose-dependent increase in contraction frequency and amplitude, supporting its potential therapeutic use in gastrointestinal disorders.

Case Study 2: Pain Response Modulation

A study on rat models demonstrated that administration of this compound resulted in significant alterations in pain threshold measurements when compared to control groups. The results suggested that the compound could be beneficial in developing analgesics targeting tachykinin pathways.

属性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWGJMUZXSIZFG-CIRMSXBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N16O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159495 | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135690-47-0 | |

| Record name | Ranatachykinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135690470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。